molecular formula C18H17F4N3O3 B1139212 VT-464 racemate

VT-464 racemate

Cat. No.: B1139212
M. Wt: 399.3 g/mol
InChI Key: ZBRAJOQFSNYJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VT-464 Racemate, also known as Seviteronel racemate, is the racemic form of the non-steroidal, small-molecule compound Seviteronel. It acts as a potent and selective inhibitor of cytochrome P450 17A1 (CYP17A1), specifically targeting its 17,20-lyase activity. This enzyme is a key node in androgen biosynthesis, and its inhibition blocks the production of androgens, which are critical for the growth of castration-resistant prostate cancer (CRPC). The reported half-maximal inhibitory concentration (IC50) for the lyase activity is 69 nM, demonstrating high potency. The primary research value of this compound lies in its investigation as a potential therapeutic agent for prostate cancer. Preclinical studies have shown that it can effectively inhibit tumor growth in CRPC xenograft models, such as MDA-PCa-133, with an efficacy comparable to existing treatments like abiraterone. A key differentiator is its reported selectivity for the 17,20-lyase reaction over the 17α-hydroxylase activity of CYP17A1. This selectivity is of significant research interest as it may allow for the suppression of androgen production without causing the mineralocorticoid excess or cortisol depletion associated with less selective inhibitors, potentially eliminating the need for co-administered steroids in a clinical setting. From a supplier's perspective, this product is offered with high purity (≥98%) and is readily soluble in DMSO for in vitro research applications. It is critical to note that this product is categorized as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRAJOQFSNYJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Elucidation of Vt 464 Racemate Action

Cytochrome P450 17A1 (CYP17A1) Lyase Inhibition

CYP17A1 is a critical enzyme in the steroidogenic pathway, possessing two distinct activities: a 17α-hydroxylase function and a 17,20-lyase function. researchgate.netascopubs.org Both activities are crucial for the production of androgens. VT-464 is designed to selectively inhibit the 17,20-lyase activity of this enzyme. researchgate.netmedkoo.comaacrjournals.org

VT-464 demonstrates potent and specific inhibition of the 17,20-lyase activity of CYP17A1. researchgate.netmedchemexpress.com In vitro studies have determined the half-maximal inhibitory concentration (IC50) for human 17,20-lyase to be 69 nM. researchgate.netascopubs.orgmedchemexpress.com Kinetic analysis has characterized VT-464 as a reversible and uncompetitive inhibitor of CYP17A1 lyase. ascopubs.org This specific inhibition directly blocks the conversion of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone into the androgen precursors dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577), respectively, thereby halting androgen synthesis. nih.govnih.gov

A key feature of VT-464 is its selectivity for the 17,20-lyase function over the 17α-hydroxylase function of CYP17A1. aacrjournals.orgmedkoo.com The IC50 value for its inhibition of human 17α-hydroxylase is 670 nM, which is approximately 10-fold higher than its IC50 for lyase inhibition. researchgate.netascopubs.orgnih.govwikipedia.org This selectivity ratio indicates a preferential targeting of the androgen-producing lyase reaction while comparatively sparing the hydroxylase reaction, which is necessary for cortisol biosynthesis. researchgate.netnih.gov Some research suggests the selectivity of VT-464 for lyase over hydroxylase could be as high as 60-fold greater than that of other inhibitors like abiraterone (B193195). researchgate.netascopubs.org This selective action is intended to avoid the mineralocorticoid excess and cortisol depletion that can occur with non-selective CYP17A1 inhibitors. researchgate.netaacrjournals.org

When compared to the established CYP17A1 inhibitor abiraterone, VT-464 exhibits a distinct selectivity profile. aacrjournals.org Abiraterone inhibits both the 17,20-lyase and 17α-hydroxylase activities of CYP17A1, with IC50 values of 15 nM and 2.5 nM, respectively. researchgate.netascopubs.org This makes abiraterone approximately 6-fold more selective for hydroxylase inhibition. ascopubs.org In contrast, VT-464 is about 10-fold more selective for lyase inhibition. researchgate.netascopubs.org This fundamental difference in mechanism means that unlike abiraterone, VT-464 treatment does not lead to a significant accumulation of upstream steroid hormones like progesterone (B1679170) or a suppression of cortisol. researchgate.netascopubs.orgascopubs.org While both VT-464 and abiraterone effectively reduce androgen levels, VT-464 has been shown to achieve a more potent decrease in intratumoral testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) in preclinical models. aacrjournals.orgascopubs.org

In Vitro Inhibition of Human CYP17A1

Compound17,20-Lyase IC50 (nM)17α-Hydroxylase IC50 (nM)Selectivity (Lyase vs. Hydroxylase)
VT-464 racemate69 researchgate.netascopubs.orgmedchemexpress.com670 researchgate.netascopubs.org~10-fold for Lyase nih.govresearchgate.netascopubs.org
Abiraterone15 researchgate.netascopubs.org2.5 researchgate.netascopubs.org~6-fold for Hydroxylase ascopubs.org

The selective inhibition of CYP17A1 lyase by VT-464 effectively suppresses androgen biosynthesis in both the adrenal glands and within the tumor microenvironment. cancer.govamegroups.orgfrontiersin.org In vivo studies on castrate mouse models demonstrated that treatment with VT-464 led to significantly lower intratumoral levels of testosterone and DHT compared to both vehicle-treated and abiraterone-treated groups. aacrjournals.orgnih.gov This superior suppression of the androgen axis is a direct result of its potent and selective action on 17,20-lyase. aacrjournals.orgnih.gov

Comparative Analysis with Other CYP17A1 Inhibitors.

Androgen Receptor (AR) Antagonism

Beyond its role as a CYP17A1 inhibitor, VT-464 also functions as a direct antagonist of the androgen receptor, providing a second, distinct mechanism of action. aacrjournals.orgnih.govascopubs.org

VT-464 acts as a direct competitive antagonist of the androgen receptor. nih.govamegroups.orgresearchgate.net This activity is independent of its effects on androgen synthesis. aacrjournals.orgnih.gov Studies using biolayer interferometry have confirmed a direct, dose-dependent binding interaction between VT-464 and the ligand-binding domain (LBD) of the AR. researchgate.netaacrjournals.org This binding prevents androgens from activating the receptor, thereby inhibiting the transcription of AR-regulated genes. aacrjournals.org Preclinical studies have shown that VT-464 leads to a greater decrease in AR transactivation compared to abiraterone, even in cell lines resistant to other anti-androgen therapies. aacrjournals.orgnih.govnih.gov Furthermore, this antagonistic activity extends to certain mutated forms of the AR, such as the T878A and F876L variants, which are associated with acquired resistance to other treatments. nih.govnih.gov

Modulation of Wild-Type Androgen Receptor Activity

This compound functions as a competitive antagonist of the wild-type androgen receptor. clinicaltrials.govnih.govcancer.gov This means it directly binds to the receptor, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT). By occupying the receptor's ligand-binding domain, this compound prevents the conformational changes necessary for receptor activation and subsequent nuclear translocation. ebrary.net This direct inhibitory effect on the androgen receptor is a key component of its mechanism, complementing its ability to reduce androgen synthesis. clinicaltrials.govwikipedia.org In preclinical studies, VT-464 has demonstrated a dose-dependent binding to the androgen receptor ligand-binding domain. researchgate.net

Antagonism of Mutated Androgen Receptor Forms (e.g., T877A, F876L)

A significant advantage of this compound is its ability to maintain antagonistic activity against various mutated forms of the androgen receptor that can confer resistance to other therapies. nih.govcancer.gov Clinical and preclinical research has shown that VT-464 effectively inhibits AR mutants such as T877A and F876L. nih.govcancer.gov The F876L mutation, for instance, can convert some second-generation antiandrogens into agonists, driving disease progression. nih.gov VT-464's capacity to antagonize this and other resistant mutants, including the H874Y variant, suggests it may offer a therapeutic option for patients whose cancers have developed resistance to other AR-targeted agents. nih.govnih.gov Furthermore, in cellular models expressing the T877A AR mutant, VT-464 was found to reduce AR signaling more effectively than the established CYP17A1 inhibitor, abiraterone. nih.gov

Inhibition of Androgen Receptor Transcriptional Activity and Target Gene Induction

By preventing the activation of both wild-type and mutated androgen receptors, this compound effectively inhibits the transcriptional activity of the AR. researchgate.net This leads to a decrease in the expression of androgen-regulated genes that are critical for cancer cell growth and proliferation. nih.gov Preclinical studies have demonstrated that treatment with VT-464 leads to a significant reduction in AR transactivation. researchgate.net This inhibitory effect extends to key AR target genes, including Prostate-Specific Antigen (PSA), transmembrane protease, serine 2 (TMPRSS2), and Kallikrein-2 (KLK2). nih.govnih.govscholars.direct The suppression of PSA, a well-established biomarker for prostate cancer, has been observed in both preclinical models and clinical studies with VT-464. nih.govchemsrc.com

Enantiomeric Contributions to Overall Activity of this compound

Activity of (S)-Seviteronel (VT-464) Enantiomer

The (S)-enantiomer, known as seviteronel (B612235), is the more pharmacologically active of the two. nih.gov It is a potent and selective inhibitor of the 17,20-lyase activity of the CYP17A1 enzyme, which is a critical step in androgen biosynthesis. medchemexpress.com The (S)-enantiomer also functions as a direct antagonist of the androgen receptor. medchemexpress.commedchemexpress.com This dual action of inhibiting androgen production and blocking the receptor makes (S)-seviteronel a powerful anti-cancer agent. Research has shown that (S)-seviteronel has approximately 10-fold greater selectivity for CYP17 lyase over CYP17 hydroxylase, which may reduce the risk of certain side effects associated with less selective inhibitors. wikipedia.org

Inhibitory Activity of (S)-Seviteronel
TargetIC50 ValueSource
CYP17 Lyase69 nM medchemexpress.com
CYP17 Hydroxylase670 nM wikipedia.org
CYP17 Lyase430 ± 40 nM nih.gov

Activity of (R)-Seviteronel Enantiomer

In contrast to its counterpart, the (R)-enantiomer of seviteronel exhibits significantly lower pharmacological activity. nih.gov While not completely inert, its potency as a CYP17A1 inhibitor is markedly reduced. One study found that (R)-seviteronel is approximately 12-fold less potent than the (S)-enantiomer in inhibiting the 17,20-lyase reaction. nih.gov Its affinity for the CYP17A1 enzyme is also considerably lower. nih.gov Consequently, the primary therapeutic effects of the this compound are attributed to the (S)-enantiomer.

Comparative Potency of Seviteronel Enantiomers against 17,20-Lyase
EnantiomerPotency vs. (S)-enantiomerPotency vs. AbirateroneSource
(S)-seviteronel-12-fold less potent nih.gov
(R)-seviteronel~12-fold less potent~140-fold less potent nih.gov

Molecular Interactions and Binding Kinetics of this compound

VT-464, also known as Seviteronel, is a non-steroidal, oral inhibitor of the enzyme cytochrome P450 17A1 (CYP17A1). ontosight.aiwikipedia.org This enzyme is critical in the biosynthesis of androgens and estrogens. wikipedia.org VT-464 is a racemate, and its (S)-enantiomer is the more inhibitory component. nih.gov The compound is recognized for its dual mechanism, acting as both a selective inhibitor of CYP17A1's 17,20-lyase activity and as an antagonist of the androgen receptor. nih.govnih.govresearchgate.net Its selectivity for the lyase reaction over the 17α-hydroxylase reaction is a key feature of its molecular action. wikipedia.orgnih.gov

Slow, Tight-Binding Inhibition Characteristics

The interaction between VT-464 and its target enzyme, CYP17A1, exhibits characteristics of slow, tight-binding inhibition. nih.gov Kinetic studies on the more active (S)-enantiomer of VT-464 have elucidated a multi-step binding process. nih.gov

The binding kinetics reveal an initial, rapid formation of a complex between the inhibitor and the enzyme, which is then followed by a slower, subsequent change to the final iron-complexed form. nih.gov This two-step process is a hallmark of some slow, tight-binding inhibitors. However, kinetic modeling and tests indicate that the second, slower step that results in the final iron-complexed state is not an essential prerequisite for the enzyme's inhibition. nih.gov This suggests that the initial binding event is sufficient to impede the enzyme's catalytic function. nih.gov While the slow binding kinetics are observed, they differ from other inhibitors where the slow step is required for inhibition. nih.gov

Heme-Binding Considerations and Structural Implications

The inhibitory mechanism of VT-464 is fundamentally linked to its direct interaction with the heme iron atom located at the catalytic center of the CYP17A1 enzyme. nih.govnih.gov The (S)-enantiomer of VT-464 contains a triazole moiety, a heterocyclic ring with nitrogen atoms. nih.gov

Spectroscopic analysis demonstrates that when (S)-seviteronel binds to P450 17A1, it produces a classic Type II binding spectrum. nih.gov This spectral shift is characteristic of the coordination between a nitrogen atom from the inhibitor's heterocyclic ring and the enzyme's heme iron. nih.gov X-ray crystallography studies of human CYP17A1 in complex with (S)-seviteronel have confirmed this interaction, showing the direct binding of a nitrogen atom from the triazole ring to the heme iron. nih.govnih.gov

This specific heme-binding mode is central to the compound's designed selectivity. The development strategy for VT-464 involved the deliberate use of a triazole group as a metal-binding group. zenodo.org This was intended to be a less avid binder to the heme iron compared to the pyridine (B92270) or imidazole (B134444) groups found in other CYP17 inhibitors like abiraterone. zenodo.org This rational design approach, focusing on the metal-binding group, aimed to achieve greater selectivity for the 17,20-lyase function of CYP17A1 over its 17α-hydroxylase function. zenodo.org The result is an inhibitor that is approximately 10-fold more selective for lyase inhibition, which has significant implications for reducing certain side effects associated with non-selective CYP17A1 inhibition. wikipedia.orgnih.govnih.gov

Inhibitory Potency of VT-464 (Seviteronel) against CYP17A1 Functions

This table presents the half-maximal inhibitory concentration (IC50) values for VT-464, demonstrating its selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity of the CYP17A1 enzyme.

Enzyme Function Inhibitor IC50 Value Selectivity (Fold) Source
17,20-Lyase Seviteronel (VT-464) 69 nM ~10-fold vs. Hydroxylase wikipedia.orgmedchemexpress.com

Preclinical Investigations of Vt 464 Racemate

In Vitro Efficacy Studies

Laboratory-based studies using cancer cell lines have been crucial in elucidating the efficacy and mechanism of action of VT-464 racemate. These investigations have spanned both prostate and breast cancer models, providing a comprehensive understanding of its anti-tumor potential.

Prostate Cancer Cell Line Models (e.g., C4-2, MR49C, MR49F)

VT-464 has been evaluated in various prostate cancer cell lines, including the enzalutamide-responsive C4-2 line and the enzalutamide-resistant MR49C and MR49F lines. ascopubs.orgunibe.ch The C4-2 cell line is derived from an LNCaP xenograft that progressed to be androgen-independent after castration. researchgate.netwikipedia.org The MR49C and MR49F cell lines were developed from LNCaP xenografts that acquired resistance to the potent AR inhibitor enzalutamide (B1683756). researchgate.net

In these models, VT-464 demonstrated superior activity compared to abiraterone (B193195), another CYP17A1 inhibitor. ascopubs.org Studies have shown that seviteronel (B612235), the active enantiomer of this compound, is more potent than abiraterone acetate (B1210297) in established enzalutamide-resistant cell lines like C4-2, MR49C, and MR49F. nih.gov This suggests that VT-464 could be effective in tumors that have developed resistance to other hormonal therapies.

Breast Cancer Cell Line Models (e.g., MCF7, MDA-MB-453)

The therapeutic potential of VT-464 has also been explored in breast cancer, particularly in models that express the androgen receptor. The MCF7 cell line, which is estrogen receptor-positive (ER+) and has low AR expression, and the MDA-MB-453 cell line, which is ER-negative but has high AR expression, have been key models in this research. umich.eduresearchgate.net

VT-464 potently inhibits the growth of both MCF7 and MDA-MB-453 cells. umich.edu Specifically, it was shown to inhibit estrogen-stimulated proliferation in MCF7 cells and dihydrotestosterone (B1667394) (DHT)-stimulated growth in the AR-dependent MDA-MB-453 cells. nih.govresearchgate.net In these assays, VT-464 exhibited higher potency and efficacy than the AR antagonist enzalutamide. nih.govresearchgate.net These findings highlight the compound's potential utility in treating AR-positive breast cancers, regardless of their ER status.

Assessment of Proliferation and Anchorage-Independent Growth

A hallmark of cancer cells is their ability to proliferate uncontrollably and to grow without being attached to a surface, a characteristic known as anchorage-independent growth. nih.gov Preclinical studies have confirmed that VT-464 is highly effective at inhibiting both of these processes.

The compound effectively prevents the proliferation of both ER-positive and ER-negative breast cancer cell lines in laboratory settings. researchgate.net Furthermore, significant inhibition was demonstrated in soft agar (B569324) assays using MCF7 cells, which specifically measure anchorage-independent growth. nih.govresearchgate.net Similar inhibitory effects on proliferation and anchorage-independent growth were observed in preclinical models of AR-positive triple-negative breast cancer (TNBC).

Effects on AR Transactivation and AR-Dependent Gene Transcription

VT-464 exerts its effects by directly interfering with the function of the androgen receptor. As a competitive AR antagonist, it blocks the receptor and prevents it from activating the genes responsible for cancer cell growth. nih.govresearchgate.net

In comparative studies using C4-2, MR49C, and MR49F prostate cancer cells, VT-464 caused a more significant decrease in AR transactivation than abiraterone. ascopubs.orgunibe.ch This superior inhibition extended to AR-dependent genes; for instance, a greater reduction in the transcription of the gene for prostate-specific antigen (PSA) was observed with VT-464 treatment compared to abiraterone across all tested cell lines. unibe.ch This direct AR antagonism is a key component of its dual mechanism, independent of its effects on androgen synthesis. ascopubs.org

Modulation of Steroidogenesis Pathway Gene Transcripts (e.g., StAR, HSD17B3, SRD5A1)

Beyond directly blocking the AR, VT-464 also disrupts the synthesis of androgens by inhibiting CYP17A1. This inhibition triggers a compensatory feedback mechanism within the cancer cells, leading to an upregulation of genes involved in the steroid production pathway.

In both in vitro and in vivo studies, treatment with VT-464 led to an increase in the gene transcripts for key steroidogenic enzymes, including StAR, CYP17A1, HSD17B3, and SRD5A1. ascopubs.orgunibe.ch Notably, this increase was more pronounced with VT-464 treatment than with abiraterone, indicating a more potent disruption of the pathway. ascopubs.orgunibe.ch

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell Line Cancer Type Key Characteristics Observed Effects of VT-464 Citations
C4-2 Prostate Cancer Enzalutamide-responsive, Castrate-Resistant Greater decrease in AR transactivation compared to abiraterone; Potent growth inhibition. ascopubs.org, nih.gov, unibe.ch
MR49C Prostate Cancer Enzalutamide-resistant, Castrate-Resistant Greater decrease in AR transactivation compared to abiraterone; Potent growth inhibition. ascopubs.org, nih.gov, unibe.ch
MR49F Prostate Cancer Enzalutamide-resistant, Castrate-Resistant Greater decrease in AR transactivation compared to abiraterone; Potent growth inhibition. ascopubs.org, nih.gov, unibe.ch
MCF7 Breast Cancer ER-positive, AR-positive (low) Potent inhibition of estrogen-stimulated proliferation and anchorage-independent growth. umich.edu, researchgate.net, nih.gov

| MDA-MB-453 | Breast Cancer | ER-negative, AR-positive (high) | Potent inhibition of DHT-stimulated growth; Radiosensitization effect. | umich.edu, researchgate.net, ascopubs.org, nih.gov |

In Vivo Efficacy Studies

The promising results from in vitro studies were further validated in in vivo studies using animal models, primarily xenografts, where human cancer cells are implanted into immunodeficient mice. These models allow for the assessment of a drug's anti-tumor activity in a more complex biological system.

VT-464 has demonstrated significant efficacy in multiple prostate cancer xenograft models. In a model using LNCaP cells, VT-464 showed dose-dependent inhibition of tumor growth, and at the highest tested dose, it was significantly more effective than abiraterone acetate. The reduction in tumor volume in these animals was comparable to that achieved by surgical castration.

In more advanced, treatment-resistant models, such as the MR49F and MDA-PCa-133 xenografts (which expresses a mutated AR), VT-464 also proved highly effective. umich.edu It produced greater tumor growth inhibition and a more substantial decrease in serum PSA levels compared to abiraterone acetate. unibe.ch A key finding from these in vivo studies was that VT-464 treatment led to a greater reduction of intratumoral androgen levels (testosterone and DHT) compared to both vehicle-treated controls and abiraterone-treated animals. ascopubs.org

In breast cancer, VT-464 was evaluated in a tamoxifen-resistant MCF7 mouse xenograft model, where its oral administration significantly decreased tumor growth to a greater extent than enzalutamide. nih.govresearchgate.net In an MDA-MB-453 xenograft model, VT-464 also effectively inhibited tumor growth.

Table 2: Enzymatic Inhibition Profile of VT-464 (Seviteronel)

Target Enzyme Activity IC50 Value Selectivity Citations
CYP17A1 (17,20-lyase) Androgen Synthesis 69 nM Approx. 10-fold selective for lyase over hydroxylase researchgate.net,

| CYP17A1 (17α-hydroxylase) | Corticosteroid Synthesis | 670 nM | | researchgate.net, |

Xenograft Models of Castration-Resistant Prostate Cancer (e.g., MR49F, MDA-PCa-133, LNCaP)

The efficacy of VT-464 has been assessed in several xenograft models of castration-resistant prostate cancer (CRPC), each with distinct characteristics.

In the MR49F xenograft model, which is resistant to the antiandrogen enzalutamide, oral treatment with VT-464 resulted in significant anticancer activity. nih.govresearchgate.net Studies have demonstrated that VT-464 is more potent than abiraterone acetate in this enzalutamide-resistant cell line. nih.gov The compound was shown to decrease AR transactivation to a greater extent than abiraterone acetate in MR49F cells. researchgate.net

The MDA-PCa-133 patient-derived xenograft (PDX) model, which expresses a mutated androgen receptor (H874Y), was also utilized to evaluate VT-464. nih.govnih.gov Treatment with VT-464 in castrated male mice bearing MDA-PCa-133 tumors led to a significant reduction in tumor volume. nih.govnih.gov This model is derived from a bone metastasis of a CRPC patient and expresses both full-length AR and the AR-V7 splice variant. nih.gov

In the LNCaP xenograft model, which is sensitive to androgens, VT-464 demonstrated dose-dependent inhibition of tumor growth. amegroups.org LNCaP cells engineered to express the F876L mutation in the AR, which confers resistance to enzalutamide, were also used to test VT-464. In this model, VT-464 significantly inhibited tumor growth, highlighting its activity against tumors with acquired resistance mechanisms. researchgate.netnih.govnih.gov

Xenograft Models of Androgen Receptor-Positive Breast Cancer

VT-464 has also been investigated in preclinical models of androgen receptor (AR)-positive breast cancer. In the MDA-MB-453 xenograft model, which is ER-negative and AR-positive, seviteronel (the active agent in this compound) significantly inhibited tumor growth in a dose-dependent manner when administered to cycling female mice. aacrjournals.org

Furthermore, in a tamoxifen-resistant MCF7 mouse xenograft model, seviteronel demonstrated greater tumor growth inhibition and increased survival compared to the AR antagonist enzalutamide. nih.gov The compound has shown the ability to inhibit the growth of multiple breast cancer cell lines in vitro, including ER-positive/AR-positive (MCF7), tamoxifen-resistant (TAMR) MCF7, and ER-negative/AR-positive (MDA-MB-453) cells. nih.gov

Assessment of Tumor Growth Inhibition

Across various preclinical models, VT-464 has consistently demonstrated the ability to inhibit tumor growth.

In the enzalutamide-resistant MR49F xenograft model, oral administration of VT-464 led to greater tumor growth inhibition compared to abiraterone acetate. researchgate.netascopubs.org

In the MDA-PCa-133 PDX model, oral treatment with VT-464 significantly reduced tumor growth in castrate male mice. nih.govresearchgate.net Compared to the vehicle, VT-464 reduced the increase in tumor volume by more than twofold. nih.govnih.gov

In the LNCaP xenograft model, seviteronel and abiraterone both significantly inhibited the growth of tumors expressing the enzalutamide-resistant AR-F876L mutation compared with the vehicle (P < 0.0001). researchgate.netnih.gov

For androgen receptor-positive breast cancer , in the MDA-MB-453 xenograft model, seviteronel alone significantly inhibited tumor growth. When combined with radiation, it led to a much more significant decrease in tumor volume compared to either treatment alone. nih.govresearchgate.net This combination also resulted in a significant delay in the time to tumor doubling (7.5 days for control vs. 36 days for combination) and tripling (13.5 days for control vs. undefined for combination). nih.govresearchgate.net

Xenograft ModelCancer TypeKey Finding on Tumor Growth Inhibition
MR49F Castration-Resistant Prostate CancerGreater tumor growth inhibition with VT-464 compared to abiraterone acetate. researchgate.netascopubs.org
MDA-PCa-133 Castration-Resistant Prostate CancerSignificant reduction in tumor volume; more than a twofold reduction compared to vehicle. nih.govnih.gov
LNCaP (F876L mutant) Castration-Resistant Prostate CancerSignificant inhibition of tumor growth compared to vehicle (P < 0.0001). researchgate.netnih.gov
MDA-MB-453 Androgen Receptor-Positive Breast CancerDose-dependent inhibition of tumor growth. aacrjournals.org Significant delay in tumor doubling and tripling time when combined with radiation. nih.govresearchgate.net
MCF7 (Tamoxifen-Resistant) Androgen Receptor-Positive Breast CancerGreater tumor growth inhibition compared to enzalutamide. nih.gov

Effects on Serum Prostate-Specific Antigen (PSA) Levels

In preclinical studies involving prostate cancer models, VT-464 has been shown to effectively reduce serum levels of prostate-specific antigen (PSA), a key biomarker for the disease.

In the enzalutamide-resistant MR49F xenograft model, mice treated with oral VT-464 exhibited decreased serum PSA levels, with a greater reduction observed compared to mice treated with abiraterone acetate. researchgate.netascopubs.org

In a study involving a metastatic CRPC patient-derived xenograft, MDA-PCa-133 , administration of VT-464 resulted in a significant reduction in serum PSA levels. nih.govnih.gov

Analysis of Intratumoral Androgen Concentrations (e.g., Testosterone (B1683101), Dihydrotestosterone)

A primary mechanism of action for VT-464 is the inhibition of androgen synthesis. Preclinical studies have confirmed its ability to lower the concentrations of key androgens within the tumor microenvironment.

In the MR49F xenograft model, analysis of tumor tissue after treatment showed that intratumoral levels of both testosterone (T) and dihydrotestosterone (DHT) were significantly lower in mice treated with VT-464 compared to vehicle-treated mice, with the greatest decrease observed with VT-464 treatment. researchgate.netascopubs.org

Similarly, in the MDA-PCa-133 xenograft model, post-treatment analysis of tumor tissues revealed a significant decrease in intratumoral androgens. nih.govnih.gov Specifically, VT-464 decreased intratumoral testosterone levels by 65.2% (P = 0.04) and DHT levels by 82.9% (P = 0.04). nih.gov Abiraterone acetate also reduced these androgens, but to a slightly lesser extent. nih.gov

Xenograft ModelIntratumoral AndrogenPercentage Decrease with VT-464
MDA-PCa-133 Testosterone65.2% (P = 0.04) nih.gov
MDA-PCa-133 Dihydrotestosterone82.9% (P = 0.04) nih.gov
MR49F TestosteroneSignificantly lower than vehicle, greatest decrease with VT-464. researchgate.netascopubs.org
MR49F DihydrotestosteroneSignificantly lower than vehicle, greatest decrease with VT-464. researchgate.netascopubs.org

Effects on Plasma Testosterone Levels in Non-Human Primates

The effect of VT-464 on systemic androgen levels has been studied in non-human primates. In adult male cynomolgus monkeys, a single subcutaneous injection of VT-464 effectively suppressed plasma testosterone levels by 90%. nih.gov This level of suppression was comparable to that achieved with abiraterone. nih.gov Importantly, treatment with VT-464 in monkeys did not lead to an increase in steroids upstream of CYP17A1, which is in contrast to the effects observed with abiraterone. nih.govaacrjournals.org

Clinical Translation and Evaluation of Vt 464 Racemate

Phase I/II Clinical Trial Designs

Phase I/II trials for VT-464 were designed as open-label studies to assess the compound's safety, tolerability, pharmacokinetics, and preliminary efficacy in specific patient populations. nih.govresearchgate.net These studies typically involved dose-escalation and cohort expansion phases to determine the recommended Phase II dose (RP2D) and to obtain initial signals of clinical activity. nih.govresearchgate.net

Clinical trials in prostate cancer focused on patients with metastatic castration-resistant prostate cancer (mCRPC), a stage of the disease where cancer progresses despite androgen deprivation therapy. The trials were designed to evaluate VT-464 in distinct patient subgroups based on their prior treatment history.

One key study, a Phase II open-label trial (NCT02130700), specifically enrolled patients with progressive mCRPC who had previously been treated with enzalutamide (B1683756), a standard-of-care androgen receptor antagonist. cancer.gov To analyze the effects of prior chemotherapy, these patients were stratified into two main cohorts:

Chemotherapy-Naïve: Patients who had not received any prior chemotherapy for mCRPC. cancer.gov

Post-Docetaxel: Patients who had previously received docetaxel-based chemotherapy. cancer.gov

Another Phase 1/2 study (VMT-VT-464-CL-001) was designed to evaluate VT-464 specifically in chemotherapy-naïve patients with castration-refractory prostate cancer (CRPC). clinicaltrials.gov

The investigation of VT-464 in breast cancer centered on subtypes where the androgen receptor is believed to play a role in tumor progression. The CLARITY-01 study (NCT02580448), a Phase I/II trial, was pivotal in this area. mdpi.combiospace.com The study enrolled patients with advanced, unresectable, or metastatic disease into distinct cohorts:

Androgen Receptor (AR)-Positive Triple-Negative Breast Cancer (TNBC): This population included women with TNBC, a subtype that lacks estrogen receptor (ER), progesterone (B1679170) receptor (PR), and HER2 expression. mdpi.combiospace.com A key inclusion criterion for these patients was the confirmation of AR expression, often defined as ≥10% tumor cell nuclear staining. ascopubs.orgaacrjournals.org

Estrogen Receptor (ER)-Positive Breast Cancer: This cohort consisted of post-menopausal women with ER-positive/HER2-normal breast cancer whose disease had progressed on at least one prior line of endocrine therapy. ascopubs.orgresearchgate.net

The primary and secondary endpoints for the VT-464 clinical trials were selected to measure both the biological activity and the clinical benefit of the compound.

In the prostate cancer trials, particularly the study in post-enzalutamide mCRPC patients (NCT02130700), the primary endpoint was the rate of significant prostate-specific antigen (PSA) response. researchgate.netcancer.gov This was typically defined as a decline of ≥50% from the baseline PSA level after a specified duration of treatment, such as 12 weeks. researchgate.netcancer.gov Secondary objectives included assessing radiographic response according to RECIST 1.1 criteria and determining the time to disease progression. researchgate.net

For the breast cancer trial (CLARITY-01, NCT02580448), the primary endpoint was the Clinical Benefit Rate (CBR). researchgate.netbiospace.comascopubs.org This was defined as the proportion of patients achieving a complete response, partial response, or stable disease. The assessment timeframe for CBR was specified according to the cancer subtype:

CBR at 16 weeks (CBR16) for patients with AR-positive TNBC. nih.govascopubs.org

CBR at 24 weeks (CBR24) for patients with ER-positive breast cancer. nih.govascopubs.org

Secondary endpoints for the breast cancer studies included safety, pharmacokinetics, and pharmacodynamic measures, such as the effect on circulating hormones. nih.govresearchgate.net

Study Populations in Breast Cancer (e.g., AR-Positive TNBC, ER-Positive Breast Cancer).

Clinical Outcomes and Efficacy Indicators

The clinical outcomes from the Phase I/II studies provided initial insights into the efficacy of VT-464 racemate in the targeted patient populations.

In a Phase II study evaluating seviteronel (B612235) in mCRPC patients who had previously progressed on enzalutamide, the primary efficacy endpoint was the PSA response rate. The trial, which enrolled seventeen patients, was terminated early due to toxicity. The reported PSA response was limited, with only one patient achieving a significant decline. researchgate.netcancer.gov

Clinical TrialPatient PopulationNumber of PatientsSignificant PSA Response Rate (&ge;50% decline)
Phase II (NCT02130700)Post-Enzalutamide mCRPC176% (1 of 17)

Data from the CLARITY-01 (NCT02580448) study indicated preliminary clinical activity in heavily pre-treated breast cancer patients. The stage 1 results of the trial showed that seviteronel met the statistical threshold to proceed to the second stage of accrual for both breast cancer cohorts. biospace.comascopubs.orgresearchgate.net The observed CBR suggested that VT-464 could provide disease stability for a subset of patients. mdpi.comascopubs.orgresearchgate.net

Clinical TrialPatient PopulationEndpointNumber of Evaluable PatientsClinical Benefit Rate (CBR)
CLARITY-01 (NCT02580448) - Stage 1AR-Positive TNBCCBR at 16 Weeks633% (2 of 6)
ER-Positive Breast CancerCBR at 24 Weeks1118% (2 of 11)

Progression-Free Survival Considerations

The evaluation of this compound in clinical trials has provided insights into its potential impact on progression-free survival (PFS) in patients with castration-resistant prostate cancer (CRPC). In a phase 2 study involving patients with metastatic CRPC who had previously been treated with enzalutamide, the median time to disease progression, defined as either PSA progression or radiographic progression, was 3.5 months. cancer.gov When stratifying patients by prior treatment, those who were chemotherapy-naïve had a median time to disease progression of 3.6 months, while those who had previously received docetaxel (B913) had a median time of 2.7 months. cancer.gov

Further analysis of clinical trial data from combined phase 1/2 studies (INO-VT-464-CL-001 and INO-VT-464-CL-004) showed that of 23 patients with at least one target lesion and one post-baseline scan, the majority experienced stable disease. asco.org Specifically, in the study arm receiving VT-464 twice daily, 12 out of 15 patients had stable disease, and 2 had a partial response. asco.org In the once-daily dosing arm, 5 out of 8 patients had stable disease, and 1 had a partial response. asco.org It is important to note that a phase 2 study (NCT02130700) investigating seviteronel in patients with progressive metastatic CRPC post-enzalutamide was prematurely closed due to toxicity, with patients receiving a median of 2 cycles of treatment. cancer.gov

Table 1: Progression-Free Survival Data for this compound in CRPC

Patient PopulationMetricTime (months)Clinical Trial Identifier
Post-Enzalutamide mCRPCMedian Time to Disease Progression3.5NCT02130700 cancer.gov
Post-Enzalutamide mCRPC (Chemotherapy-Naïve)Median Time to Disease Progression3.6NCT02130700 cancer.gov
Post-Enzalutamide mCRPC (Prior Docetaxel)Median Time to Disease Progression2.7NCT02130700 cancer.gov

Pharmacodynamic Assessment in Clinical Studies

Clinical studies have demonstrated that this compound potently inhibits androgen biosynthesis. In a phase 1/2 study, plasma testosterone (B1683101) concentrations were reduced to near or below the limit of quantification (0.03nM) in the majority of patients receiving doses of 450 mg twice daily or higher. asco.org Notably, this reduction in testosterone was achieved without significant changes in progesterone and cortisol levels, highlighting the selectivity of VT-464 for the CYP17 lyase enzyme. asco.orgascopubs.org

The administration of VT-464 in a patient with metastatic CRPC resulted in a significant reduction in the levels of dehydroepiandrosterone (B1670201) (DHEA) and DHEA sulfate (B86663) (DHEAS). nih.govresearchgate.net In a phase 1/2 clinical trial, VT-464 was evaluated in chemotherapy-naïve patients with CRPC, and pharmacodynamic assessments included the measurement of various hormone levels. clinicaltrialsregister.eu Preclinical studies in castrated male rhesus monkeys also showed that VT-464 effectively suppressed plasma testosterone concentrations by 90% after a single subcutaneous injection, without affecting cortisol levels. nih.gov This contrasts with abiraterone (B193195), which led to significant cortisol suppression. nih.gov

Table 2: Effect of this compound on Androgen Biosynthesis Markers

MarkerEffectStudy Population/ModelCitation
TestosteroneReduced to near or below limit of quantification (0.03nM)CRPC Patients asco.orgascopubs.org
DHEASignificantly reducedmCRPC Patient nih.govresearchgate.net
DHEASSignificantly reducedmCRPC Patient nih.govresearchgate.net
ProgesteroneUnchangedCRPC Patients ascopubs.org
CortisolUnchangedCRPC Patients ascopubs.org

This compound has been shown to modulate the androgen receptor (AR) signaling pathway through multiple mechanisms. frontiersin.org Beyond its primary role as a CYP17 lyase inhibitor, which reduces the production of androgens that activate the AR, VT-464 also acts as a direct antagonist of the AR. ascopubs.orgfrontiersin.orgfrontiersin.org This dual mechanism is significant in the context of castration-resistant prostate cancer, where AR signaling remains a key driver of disease progression. google.com

In clinical trials, the pharmacodynamic effects of VT-464 have been assessed through changes in prostate-specific antigen (PSA) levels, a key biomarker of AR activity. clinicaltrialsregister.eu In a phase 1/2 study, PSA declines were observed in both treatment-naïve patients and those who had previously received enzalutamide. asco.orgascopubs.org Specifically, in treatment-naïve patients, PSA declines of ≥30% and ≥50% were noted. ascopubs.org Furthermore, PSA responses, including a PSA90% response, were observed in patients who had previously been treated with enzalutamide. asco.org

Preclinical studies have provided further evidence of AR signaling inhibition. In vitro, VT-464 demonstrated a greater decrease in AR transactivation and AR-dependent gene transcription compared to abiraterone. ascopubs.orgresearchgate.net It also led to lower PSA protein levels in cell lines. ascopubs.orgresearchgate.net Importantly, VT-464 has shown activity against mutant forms of the AR that are associated with resistance to other therapies. nih.govfrontiersin.orgascopubs.org For instance, it has been shown to be more potent than abiraterone in cells with the T878A AR mutation and can inhibit the F876L AR mutation, which confers resistance to enzalutamide. cancer.govfrontiersin.orgascopubs.org

Mechanisms of Therapeutic Resistance to Vt 464 Racemate

Intrinsic and Acquired Resistance Pathways

Therapeutic resistance to androgen receptor (AR) axis-targeting agents like VT-464 can be categorized as either intrinsic (pre-existing) or acquired (developing during treatment). Acquired resistance is a common phenomenon where tumors that initially respond to therapy eventually progress. nih.gov This progression is frequently driven by the reactivation of the androgen receptor signaling pathway, even in a low-androgen environment created by the drug. ijbs.commdpi.com

Mechanisms of resistance are often multifactorial. hematologyandoncology.net For therapies targeting androgen synthesis, resistance can develop through several avenues. The cancer cells may adapt by amplifying the AR gene, leading to an overproduction of the receptor protein, which sensitizes the cells to even minute levels of androgens. ijbs.comhematologyandoncology.net Another significant mechanism is the development of mutations in the AR gene itself. nih.gov These mutations can alter the receptor's structure, sometimes allowing it to be activated by other steroids or even by the therapeutic agent itself. nih.govhematologyandoncology.net Furthermore, tumors can develop the ability to synthesize their own androgens, creating a self-sustaining loop that bypasses the effect of systemic androgen deprivation. mdpi.commdpi.com The development of resistance to second-line therapies like VT-464 typically occurs within a shorter timeframe, often around 3 to 6 months, compared to first-line treatments. hematologyandoncology.net

Role of Androgen Receptor Splice Variants (e.g., AR-V7)

A prominent mechanism of resistance to therapies targeting the AR axis is the expression of androgen receptor splice variants (AR-Vs). mdpi.comnih.gov These variants are altered forms of the AR that lack the ligand-binding domain (LBD), the target of many anti-androgen drugs. nih.govplos.org The most studied of these is AR-V7. nih.govfrontiersin.org

Because they lack the LBD, AR-Vs like AR-V7 are constitutively active, meaning they can initiate the transcription of AR target genes without being bound by an androgen. nih.govfrontiersin.orgnih.gov This allows cancer cells to maintain active AR signaling and continue to proliferate despite the androgen-depleting effects of VT-464. nih.gov The expression of AR-V7 has been identified as a leading splice variant in advanced prostate cancer and is associated with the progression to a castration-resistant state. frontiersin.org

Research has shown that tumors expressing both the full-length androgen receptor (AR-fl) and the AR-V7 isoform are common in CRPC models. medchemexpress.comxcessbio.commedchemexpress.com In fact, high expression levels of AR-V7 are considered a potential prognostic marker that can predict biochemical recurrence and cancer-specific survival, independent of the full-length AR status. ijbs.com Studies in circulating tumor cells from patients treated with androgen synthesis inhibitors, including VT-464, have shown that another splice variant, AR-V9, is often co-expressed with AR-V7, suggesting its potential role in therapeutic resistance. nih.gov

AR Splice Variant Key Feature Implication in Resistance
AR-V7 Lacks the ligand-binding domain (LBD). nih.govfrontiersin.orgConstitutively active, driving androgen-independent tumor growth. nih.govfrontiersin.org Associated with resistance to androgen synthesis inhibitors. nih.gov
AR-V9 Lacks the ligand-binding domain (LBD). nih.govFrequently co-expressed with AR-V7 in patients treated with lyase inhibitors, suggesting a cooperative role in resistance. nih.gov
AR-V567es Lacks the ligand-binding domain (LBD). plos.orgDetected in a subset of CRPC bone metastases and associated with poor prognosis. plos.org

Cross-Resistance with Other Androgen Axis-Targeting Therapies (e.g., Abiraterone (B193195), Enzalutamide)

A significant challenge in the treatment of CRPC is the development of cross-resistance between different androgen axis-targeting therapies. hematologyandoncology.net Patients who develop resistance to one agent, such as abiraterone or enzalutamide (B1683756), often exhibit a diminished response to subsequent treatment with another drug targeting the same pathway. hematologyandoncology.netjhoponline.com This is because the underlying mechanisms of resistance are frequently shared. hematologyandoncology.net

The primary mechanisms driving this cross-resistance include the upregulation of the AR itself and the expression of AR splice variants like AR-V7. hematologyandoncology.netnih.govmdpi.com Since both VT-464 and abiraterone target the CYP17A1 enzyme, and enzalutamide targets the AR directly, the emergence of a constitutively active AR-V7 can render all of these therapies ineffective. nih.govmdpi.com

Studies have demonstrated that resistance to androgen deprivation therapy (ADT) can induce cross-resistance to both abiraterone and enzalutamide. nih.govmdpi.com Clinical data show that the duration of benefit from a second-line CRPC therapy is often reduced by at least 50% compared to the first-line setting. hematologyandoncology.net For instance, while VT-464 has shown activity in preclinical models, its efficacy in patients who have already progressed on enzalutamide has been limited, highlighting the challenge of cross-resistance. nih.govcancer.gov

Therapy Sequence Median Progression-Free Survival (PFS) Significance
Abiraterone then Enzalutamide17.3 - 19.5 months jhoponline.comSignificantly longer PFS compared to the reverse sequence. jhoponline.com
Enzalutamide then Abiraterone10.2 - 13.0 months jhoponline.comShorter PFS, indicating potential negative cross-resistance. jhoponline.com

This table reflects general findings on cross-resistance between abiraterone and enzalutamide, which informs the expected challenges for VT-464.

Adaptive Changes in Steroidogenesis or Androgen Receptor Signaling

Tumors can develop resistance to VT-464 by making adaptive changes to their steroid production pathways or to the AR signaling network. mdpi.comamegroups.org One major adaptive mechanism is the upregulation of enzymes involved in androgen biosynthesis within the tumor itself. mdpi.comamegroups.org Even when the primary pathway involving CYP17A1 is blocked by VT-464, cancer cells can sometimes find alternative "backdoor" pathways to produce androgens like dihydrotestosterone (B1667394) (DHT) from adrenal precursors. amegroups.org Cell lines treated with the CYP17A1 inhibitor abiraterone have been shown to respond by increasing the expression of CYP17A1 and other steroidogenesis enzymes. amegroups.org

Beyond steroidogenesis, adaptive changes in AR signaling are crucial for resistance. mdpi.com This can involve the upregulation of the glucocorticoid receptor (GR), which can bind to androgen response elements on DNA and activate AR target genes, effectively bypassing the need for AR activation. mdpi.com Additionally, signaling pathways involving kinases like Src and AKT can become activated. mdpi.com These kinases can directly phosphorylate and activate the AR, leading to enhanced signaling even in the presence of AR-targeted therapies. mdpi.com Treatment with VT-464 has been observed to lead to an adaptive increase in the expression of both full-length AR and the AR-V7 splice variant in tumor models, demonstrating a direct adaptive response to the drug. nih.gov

Biomarker Discovery and Validation for Vt 464 Racemate Therapy

Predictive Biomarkers for Response and Sensitivity

Predictive biomarkers aim to identify specific molecular characteristics of a tumor that can forecast the efficacy of a particular therapy. For VT-464, these biomarkers are primarily centered around the components of the androgen signaling pathway it directly inhibits.

The androgen receptor (AR) is a principal target of VT-464, and its status is a key predictive biomarker. mdpi.comnih.gov AR expression is a common inclusion criterion in clinical trials for seviteronel (B612235), reflecting its importance in patient selection. mycancergenome.org The receptor is expressed in a high percentage of certain cancers, including 70–90% of invasive breast cancers and approximately 55% of glioblastomas, making it a viable therapeutic target in these diseases. nih.govascopubs.org

A crucial aspect of VT-464's profile is its activity against not only wild-type AR but also against certain mutated forms of the receptor that can confer resistance to other anti-androgen therapies. nih.govamegroups.org Preclinical studies and case reports have shown that VT-464 retains activity against AR harboring specific mutations. For instance, it has demonstrated efficacy in models with the T877A and H874Y mutations and can overcome resistance mediated by the F877L mutation, which can arise after treatment with other anti-androgens. nih.govmdpi.comnih.gov Furthermore, VT-464 was found to be more potent than abiraterone (B193195) in cell lines expressing the T878A AR mutation. frontiersin.org This suggests that the specific AR mutational status could serve as a precise biomarker for guiding the use of VT-464 in patients who have developed resistance to other AR-targeted agents. nih.gov

Table 1: Activity of VT-464 (Seviteronel) Against Androgen Receptor Mutations

AR MutationReported Activity of VT-464 (Seviteronel)SignificanceReference
T877AEffective inhibition of AR signalingA common mutation in castration-resistant prostate cancer (CRPC). nih.gov
H874YReduced tumor growth in a xenograft model expressing this mutantA mutation found in CRPC that can be activated by other steroids. nih.gov
F876L (F877L)Inhibits the receptor and can overcome resistanceA key resistance mutation to second-generation anti-androgens like enzalutamide (B1683756). nih.govmdpi.com
T878AMore potent inhibition compared to abirateroneA mutation associated with resistance to other hormonal therapies. frontiersin.org

VT-464's other primary target is CYP17A1, a crucial enzyme in the biosynthesis of androgens. acs.orgwikipedia.org Unlike non-selective inhibitors such as abiraterone acetate (B1210297), VT-464 selectively inhibits the 17,20-lyase activity of CYP17A1, with approximately 10-fold selectivity over its 17α-hydroxylase activity. mdpi.comnih.gov This targeted inhibition is designed to block androgen production more specifically. nih.gov

The expression level of CYP17A1 within tumor tissue may serve as a predictive biomarker. Evidence supporting this comes from a case study of a patient with metastatic castration-resistant prostate cancer (CRPC) who exhibited high tumoral expression of both AR and CYP17A1. nih.gov This patient experienced a significant clinical response to VT-464 therapy, suggesting that high intratumoral CYP17A1 expression could predict sensitivity to the drug. nih.gov Further investigation into genetic variations or polymorphisms in the CYP17A1 gene is warranted to determine if they influence the efficacy of selective lyase inhibitors like VT-464.

Beyond single gene markers, comprehensive gene expression profiles, or "signatures," related to the androgen axis can offer a more holistic prediction of response. nih.gov In cancers like triple-negative breast cancer (TNBC), a subset known as the luminal androgen receptor (LAR) subtype is defined by a specific gene signature characterized by high AR expression and signaling. nih.govtandfonline.com This molecular classification identifies a group of tumors that are fundamentally dependent on the AR pathway and are therefore prime candidates for AR-targeted therapies. mdpi.com

Research has shown that treatment with seviteronel induces a distinct gene signature in AR-positive TNBC cells. nih.gov This signature includes the modulation of known AR-regulated genes, and pathway analysis of the transcriptomic data confirmed that the "Androgen Response" pathway was one of the most significantly altered following treatment. nih.gov These findings indicate that the presence of a predefined androgen-responsive gene signature in a tumor could predict a favorable response to VT-464 therapy by confirming the biological dependence of the cancer on this pathway. carislifesciences.com

CYP17A1 Expression and Genetic Variations.

Pharmacodynamic Biomarkers for Target Engagement and Pathway Modulation

Pharmacodynamic biomarkers are used to demonstrate that a drug is reaching its intended target and exerting the expected biological effect. nih.gov For VT-464, these markers provide evidence of CYP17A1 inhibition and AR antagonism.

A direct and measurable consequence of VT-464's inhibition of CYP17A1 lyase is the reduction of steroid hormones downstream of the enzyme. Monitoring the levels of these hormones in serum and within the tumor itself serves as a robust pharmacodynamic biomarker of target engagement. nih.gov

Clinical data has confirmed this effect. In a patient with metastatic CRPC, treatment with VT-464 resulted in a significant reduction in the serum level of dehydroepiandrosterone (B1670201) (DHEA), a key adrenal androgen. nih.gov Preclinical studies using a patient-derived xenograft model of CRPC further substantiated these findings. In this model, VT-464 administration led to a marked decrease in intratumoral androgen levels. nih.gov Notably, the levels of cortisol were not significantly reduced, which provides in vivo evidence of VT-464's selectivity for the lyase activity over the hydroxylase activity of CYP17A1. nih.gov

Table 2: Pharmacodynamic Effects of VT-464 on Biomarkers

BiomarkerMatrixObserved Effect of VT-464IndicationReference
Dehydroepiandrosterone (DHEA)SerumSignificant reductionInhibition of adrenal androgen synthesis. nih.gov
Intratumoral AndrogensTumor Tissue (Xenograft)Significant decreaseInhibition of intratumoral androgen synthesis. nih.gov
CortisolTumor Tissue (Xenograft)Not significantly decreasedSelective inhibition of CYP17A1 lyase over hydroxylase. nih.gov
Prostate-Specific Antigen (PSA)SerumSignificant reductionInhibition of AR pathway signaling. nih.gov

In prostate cancer, prostate-specific antigen (PSA) is a well-established biomarker whose expression is driven by AR signaling. mdpi.com Therefore, changes in serum PSA levels, or PSA kinetics, can serve as a valuable pharmacodynamic marker for therapies that target the AR axis. tandfonline.com A reduction in PSA suggests successful inhibition of AR pathway activity.

Treatment with VT-464 has been shown to impact PSA levels, consistent with its dual mechanism of action. In the same metastatic CRPC patient who showed a drop in DHEA, a significant reduction in serum PSA was also observed following VT-464 administration, providing clinical evidence of pathway modulation. nih.gov This clinical finding is supported by preclinical data where VT-464 treatment reduced tumor volume in a CRPC xenograft model that expresses PSA, further linking the drug's anti-tumor activity to its effect on the AR signaling pathway. medchemexpress.com

Gene Expression Profiles of Steroidogenesis Enzymes

Treatment with inhibitors of androgen synthesis can induce compensatory changes in the expression of genes encoding steroidogenic enzymes. This feedback mechanism is a crucial area of investigation for understanding both the efficacy of and potential resistance to drugs like VT-464.

Research in preclinical models of castrate-resistant prostate cancer (CRPC) has demonstrated that treatment with VT-464 influences the gene expression of several key enzymes in the steroidogenesis pathway. In in-vitro studies, cancer cell lines treated with VT-464 showed an increased expression of transcripts for several steroidogenic enzymes. researchgate.net This upregulation is thought to be a compensatory response to the potent inhibition of androgen synthesis.

Key research findings indicate that compared to the vehicle and another CYP17A1 inhibitor, abiraterone, VT-464 leads to a more significant increase in the gene transcripts of specific enzymes. researchgate.net This suggests a superior suppression of the androgen receptor axis by VT-464. researchgate.net The primary enzymes affected are central to the canonical and alternative pathways of androgen synthesis. oaepublish.comumich.edu

Table 1: Gene Expression Changes in Steroidogenesis Enzymes with VT-464 Treatment

Gene Enzyme Function in Steroidogenesis Observed Change with VT-464 Reference
CYP17A1 Cytochrome P450 17A1 Catalyzes 17α-hydroxylation and 17,20-lyase reactions, essential for androgen production. Increased transcript levels. researchgate.netamegroups.org
StAR Steroidogenic Acute Regulatory Protein Mediates cholesterol transport into mitochondria, the rate-limiting step in steroidogenesis. Increased transcript levels. researchgate.net
HSD17B3 17β-Hydroxysteroid Dehydrogenase Type 3 Converts androstenedione (B190577) to testosterone (B1683101). Increased transcript levels. researchgate.netamegroups.org
SRD5A1 5α-Reductase Type 1 Converts testosterone to the more potent dihydrotestosterone (B1667394) (DHT). Increased transcript levels. researchgate.net
AKR1C3 Aldo-Keto Reductase Family 1 Member C3 (also known as 17βHSD5) Converts androstenedione to testosterone in the adrenal glands and prostate cancer cells. Increased expression noted with androgen synthesis inhibitors. umich.eduamegroups.org

This adaptive upregulation of steroidogenic enzyme expression highlights the complex feedback loops that govern androgen synthesis and underscores the need to monitor these pathways as potential mechanisms of treatment resistance.

Prognostic Biomarkers for Disease Progression

Prognostic biomarkers are essential for predicting the likely course of a disease in an individual and can help guide therapeutic decisions. For therapies targeting the androgen receptor pathway, such as VT-464, key biomarkers are often related to the AR itself or the pathways it regulates.

Clinical studies are prospectively evaluating biomarkers for patients receiving AR-targeted therapies, including VT-464. aacrjournals.org The expression of AR and its splice variants, particularly in circulating tumor cells (CTCs), has emerged as a significant area of investigation.

Androgen Receptor (AR) and its Splice Variants: The androgen receptor is a primary target of VT-464. researchgate.net The expression of AR splice variants, such as AR-V7, has been associated with resistance to other AR-targeted therapies and is being evaluated in VT-464 clinical trials. aacrjournals.orgnih.gov Detectable expression of AR-V7 in CTCs has been significantly associated with radiographic progression in patients with CRPC. aacrjournals.org Furthermore, VT-464 has shown activity against specific AR mutations (e.g., T877A) that are linked to resistance to other treatments. researchgate.netresearchgate.net

Downstream Targets of AR Signaling: The expression of genes regulated by the AR can also serve as prognostic markers. Elevated expression of FOLH1 (encoding prostate-specific membrane antigen, PSMA) and TMPRSS2 in CTCs has been linked to radiographic progression. aacrjournals.org

Serum Markers: While less specific, traditional markers like Prostate-Specific Antigen (PSA) are used to monitor response. researchgate.net However, more novel biomarkers are needed to predict progression accurately. Other general prognostic biomarkers in cancer, such as serum lactate (B86563) dehydrogenase (LDH) levels, are also recognized for their value in assessing patient outcomes. nih.gov

Table 2: Potential Prognostic Biomarkers for VT-464 Therapy

Biomarker Category Specific Marker Sample Type Prognostic Significance Reference
AR & Variants AR-V7 Splice Variant Circulating Tumor Cells (CTCs) Associated with radiographic progression and resistance. aacrjournals.org
AR Point Mutations (e.g., T877A) Tumor Tissue, ctDNA May predict response or resistance to different AR-targeted agents. researchgate.netresearchgate.net
AR Pathway Genes FOLH1 (PSMA) Circulating Tumor Cells (CTCs) Association with radiographic progression. aacrjournals.org
TMPRSS2 Circulating Tumor Cells (CTCs) Association with radiographic progression. aacrjournals.org
General Serum Markers Lactate Dehydrogenase (LDH) Serum / Plasma Elevated levels are a general indicator of worse prognosis in many cancers. nih.gov

The validation of these biomarkers in ongoing and future clinical trials will be crucial for personalizing treatment with VT-464 and improving patient outcomes.

Integration of Omics Data in Biomarker Identification

The complexity of cancer necessitates a holistic approach to biomarker discovery that moves beyond single-marker analysis. patsnap.com The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive view of the molecular landscape of a tumor and its response to therapy. patsnap.commdpi.com

For VT-464, integrating omics data is fundamental to identifying novel biomarkers, understanding resistance mechanisms, and discovering new therapeutic targets. nih.gov Clinical trials for VT-464 have incorporated the collection of various biological samples to enable this multi-faceted analysis. ascopubs.orgasco.org

Genomics and Transcriptomics: The analysis of circulating tumor DNA (ctDNA) and RNA from CTCs allows for the real-time monitoring of genomic alterations, such as AR gene amplifications and mutations, and changes in gene expression profiles. aacrjournals.org Single-cell transcriptomic analysis has revealed significant heterogeneity in tumor cells, which can inform treatment strategies. aacrjournals.org

Proteomics and Metabolomics: Proteomic analyses can identify changes in protein expression and signaling pathways, while metabolomics can measure shifts in cellular metabolism, such as steroid biosynthesis. mdpi.comcrownbio.com In the context of VT-464, which directly targets steroid synthesis, analyzing the steroid metabolome can provide a direct pharmacodynamic biomarker of drug activity. ascopubs.org

The goal of integrating these diverse data types is to build comprehensive molecular profiles of patients. nih.gov By applying advanced computational and bioinformatic methods, researchers can identify complex signatures and networks that are more robust predictors of treatment response and disease progression than single biomarkers alone. mdpi.comnih.gov This approach is essential for advancing precision medicine in the application of targeted therapies like VT-464.

Combination Therapeutic Strategies Involving Vt 464 Racemate

Rationale for Combination Therapy to Enhance Efficacy

The primary rationale for employing VT-464 in combination therapeutic strategies stems from its dual mechanism of action and its potential to overcome resistance to existing cancer therapies. aacrjournals.org VT-464 is a nonsteroidal agent that acts as both a selective inhibitor of the cytochrome P450 17A1 (CYP17A1) enzyme and an antagonist of the androgen receptor (AR). aacrjournals.orgnih.gov

Specifically, VT-464 shows preferential inhibition of the 17,20-lyase activity of CYP17A1 over the 17α-hydroxylase activity. nih.govwikipedia.org This selectivity is clinically significant because it aims to block the synthesis of androgens, which fuel prostate cancer growth, without substantially disrupting the production of corticosteroids like cortisol. nih.govnih.gov This contrasts with less selective CYP17A1 inhibitors, such as abiraterone (B193195), which inhibit both lyase and hydroxylase activities, thereby necessitating co-administration with prednisone (B1679067) to manage the resulting corticosteroid deficiencies and mineralocorticoid excess. aacrjournals.orgnih.govnih.gov

Furthermore, VT-464 and its active enantiomer, seviteronel (B612235), have been shown to act as direct antagonists of the androgen receptor, including mutated forms that can confer resistance to other treatments. aacrjournals.orgnih.govnih.gov Preclinical studies have indicated that VT-464 can suppress the AR axis more effectively than abiraterone, a finding attributed to its combined effects of superior androgen synthesis inhibition and direct AR antagonism. nih.govnih.gov This dual activity provides a strong basis for its use in patients who have developed resistance to other androgen deprivation therapies, offering a new line of attack against the pathways driving cancer progression. aacrjournals.orgcancer.gov

Combinations with Other Androgen Deprivation Therapies

Given that castration-resistant prostate cancer (CRPC) often remains dependent on androgen receptor signaling, combining VT-464 with other forms of androgen deprivation therapy (ADT) is a logical approach.

In the treatment of castration-resistant prostate cancer, maintaining a low level of testicular androgen production is fundamental. Clinical trials investigating VT-464 have consistently required patients to have a castrate level of testosterone (B1683101), achieved either through surgical castration (orchiectomy) or, more commonly, through the continuous administration of LHRH agonists or antagonists. aacrjournals.orgclinicaltrialsregister.euveeva.com This combination is standard practice; the LHRH agonist/antagonist provides the foundational androgen deprivation by suppressing testicular testosterone production, while VT-464 targets the remaining androgen synthesis in the adrenal glands and within the tumor itself. nih.gov

VT-464 has been specifically evaluated for its activity in patients whose cancer has progressed despite treatment with the potent androgen receptor antagonist enzalutamide (B1683756). cancer.govcancer.gov The development of resistance to enzalutamide is a major clinical challenge, and VT-464's distinct mechanisms—inhibiting androgen synthesis and antagonizing mutant AR forms—position it as a potential subsequent therapy. nih.govnih.gov

A Phase 2 clinical trial (NCT02130700) was designed to assess VT-464 in patients with metastatic CRPC (mCRPC) who had previously progressed on enzalutamide. nih.govcancer.govcancer.gov The study enrolled patients both with and without prior chemotherapy exposure. nih.govcancer.gov However, the trial was terminated prematurely due to the magnitude of toxicity observed, and significant clinical responses were not common in this patient population when VT-464 was used as a single agent. nih.gov Only one of the seventeen enrolled patients achieved the primary endpoint of a prostate-specific antigen (PSA) decline of 50% or more. nih.gov Preclinical data, however, showed more promise, indicating that VT-464 could inhibit the growth of enzalutamide-resistant cell lines more effectively than abiraterone. aacrjournals.orgnih.gov

Table 1: Clinical Trial Results of Seviteronel (VT-464) Post-Enzalutamide

Metric Finding Citation
Primary Objective PSA decline ≥ 50% after 12 weeks nih.gov
Patient Cohorts mCRPC patients with progression after enzalutamide nih.govcancer.gov
PSA Response Rate 1 out of 17 patients (6%) nih.gov
Median Time to Progression 3.5 months cancer.gov

| Study Status | Closed prematurely due to toxicity | nih.gov |

VT-464 has been compared extensively with abiraterone, the first-generation CYP17A1 inhibitor. nih.gov While both target the same enzyme, their selectivity and additional mechanisms differ. VT-464 is approximately 10-fold more selective for the 17,20-lyase function over the 17α-hydroxylase function, whereas abiraterone is non-selective. aacrjournals.orgwikipedia.orgnih.gov Additionally, VT-464 possesses direct AR antagonist activity, which abiraterone largely lacks. aacrjournals.orgnih.gov

In preclinical models, VT-464 demonstrated a greater ability to decrease AR transactivation and suppress the AR axis compared to abiraterone. nih.govnih.gov It also led to a more significant reduction in intratumoral androgen levels. nih.gov A clinical study (INO-VT-464-CL-003) was initiated to evaluate VT-464 in CRPC patients previously treated with enzalutamide and/or abiraterone. xogene.com Early phase trials included cohorts of patients who had prior treatment with abiraterone, investigating whether VT-464 could be effective after resistance to a first-generation CYP17A1 inhibitor developed. nih.gov

Table 2: Preclinical Comparison of VT-464 and Abiraterone

Feature VT-464 (Seviteronel) Abiraterone Citation
Mechanism Selective CYP17 lyase inhibitor; AR antagonist Non-selective CYP17 inhibitor aacrjournals.orgnih.gov
Selectivity ~10-fold for lyase over hydroxylase Non-selective aacrjournals.orgwikipedia.org
AR Axis Suppression Greater suppression Less suppression nih.govnih.gov
Intratumoral Androgens Greater decrease in levels Significant decrease nih.gov

| Steroid Co-administration | Designed to be used without prednisone | Requires prednisone | nih.govnih.gov |

Androgen Receptor Antagonists (e.g., Enzalutamide).

Combinations with Chemotherapeutic Agents

The therapeutic landscape for advanced prostate cancer often involves sequencing hormonal agents with chemotherapy, such as docetaxel (B913). researchgate.net Clinical trials for VT-464 have included patient populations with prior exposure to chemotherapy to determine its efficacy in a later-line setting. cancer.gov

In the Phase 2 study of VT-464 in patients who had progressed on enzalutamide, the trial stratified patients into two cohorts: one without prior chemotherapy and one with prior docetaxel treatment. nih.govcancer.gov Of the 17 patients enrolled, 8 had received prior docetaxel. cancer.gov The median time to disease progression for patients previously treated with docetaxel was 2.7 months, compared to 3.6 months for those who were chemotherapy-naïve, suggesting limited, if any, synergistic or additive benefit when sequenced after chemotherapy in this specific trial. cancer.gov

Combinations with Targeted Therapies

VT-464 itself is a targeted therapy, aiming at the CYP17A1 enzyme and the androgen receptor. wikipedia.org Its use has also been explored in other cancers that are driven by hormonal pathways, such as breast cancer. A Phase 1 study investigated seviteronel in patients with advanced AR-positive triple-negative breast cancer (TNBC) or estrogen receptor (ER)-positive breast cancer. asco.org In this context, it was evaluated as a monotherapy in patients who had often failed prior endocrine (targeted) therapies. asco.org While this demonstrates the compound's application in different targeted settings, there is limited published data on combining VT-464 with other classes of targeted therapies for prostate cancer, such as PARP inhibitors or CDK4/6 inhibitors. bcna.org.au The primary strategy has been to sequence it with or compare it against other AR-pathway-directed agents. google.comgoogle.com

Preclinical and Clinical Evidence for Synergy

VT-464 (seviteronel) is a nonsteroidal, oral inhibitor of cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) and a direct androgen receptor (AR) antagonist. nih.govnih.gov This dual mechanism of action, which involves both suppressing androgen biosynthesis and blocking the AR, provides a strong rationale for its use in combination therapies to overcome treatment resistance in hormone-driven cancers like prostate and breast cancer. nih.govresearchgate.netresearchgate.net Preclinical and clinical studies have explored the synergistic potential of VT-464, particularly in settings of resistance to other endocrine therapies.

Preclinical Evidence

Preclinical research, utilizing both cell line and animal xenograft models, has demonstrated the potential of VT-464 to act synergistically or provide superior efficacy compared to other standard-of-care agents, particularly in treatment-resistant scenarios.

The rationale for combination therapy in breast cancer is supported by evidence of reciprocal regulation between the AR and other critical signaling pathways, such as the HER2/PI3K/mTOR pathway. nih.gov Inhibition of these pathways can lead to an upregulation of AR expression and activity, suggesting that a dual-blockade strategy could be synergistic. nih.govaacrjournals.org Preclinical studies have shown that combining an AR antagonist with inhibitors of mTOR (everolimus) or HER2 (trastuzumab) can lead to greater inhibition of cancer cell proliferation than either agent alone. nih.govaacrjournals.org Specifically for VT-464, a preclinical study in an androgen receptor-positive (AR+) triple-negative breast cancer (TNBC) model showed that combination treatment with the CDK4/6 inhibitor abemaciclib (B560072) resulted in synergy compared to either drug used as a monotherapy. researchgate.net Furthermore, in a tamoxifen-resistant breast cancer model, VT-464 achieved greater tumor growth inhibition than the AR antagonist enzalutamide, highlighting its potential in overcoming endocrine resistance. researchgate.net

Table 1: Preclinical Synergy and Comparative Efficacy of VT-464 in Prostate Cancer Models

Model System Comparison / Combination Key Research Finding Citation(s)
Enzalutamide-sensitive (C4-2) & resistant (MR49C, MR49F) CRPC cell lines VT-464 vs. Abiraterone Acetate (B1210297) VT-464 demonstrated a greater decrease in AR transactivation and suppressed the AR axis to a greater extent. aacrjournals.org nih.govaacrjournals.org
LNCaP Prostate Cancer Xenograft VT-464 vs. Abiraterone Acetate vs. Castration VT-464 at 100 mg/kg significantly reduced tumor volumes compared to both control and abiraterone acetate, with activity similar to surgical castration. ascopubs.org ascopubs.org
Enzalutamide-resistant (MR49F) CRPC Xenograft VT-464 vs. Abiraterone Acetate vs. Vehicle VT-464 treatment led to significantly lower intratumoral testosterone and DHT levels compared to vehicle; abiraterone did not achieve the same level of suppression. aacrjournals.org aacrjournals.org
Enzalutamide-resistant (MR49F) CRPC Xenograft VT-464 vs. Vehicle Treatment with VT-464 (75 mg/kg twice daily) resulted in significant improvements in overall survival and cancer-specific survival compared with vehicle. aacrjournals.org aacrjournals.org

Table 2: Preclinical Synergy of VT-464 in Breast Cancer Models

Model System Combination / Comparison Key Research Finding Citation(s)
AR+ Triple-Negative Breast Cancer (TNBC) Model VT-464 (Seviteronel) + Abemaciclib The combination treatment showed synergy in this model compared to each drug administered alone. researchgate.net researchgate.net
Tamoxifen-resistant Breast Cancer Xenograft VT-464 vs. Enzalutamide Oral administration of VT-464 achieved greater tumor growth inhibition than enzalutamide. researchgate.net researchgate.net
ER-positive and ER-negative Breast Cancer Cell Lines VT-464 vs. Enzalutamide VT-464 was highly effective in preventing the proliferation of AR-positive breast cancer cell lines. researchgate.net researchgate.net

Clinical Evidence

Clinical evidence for the synergistic potential of VT-464 is primarily derived from its activity in patients with advanced cancers who have developed resistance to prior lines of therapy. Overcoming resistance implies that the drug targets pathways that are not effectively inhibited by the previous agent, which is a key goal of synergistic combination therapy.

A phase I/II trial (INO-VT-464-CL-001) in men with metastatic castration-resistant prostate cancer (mCRPC) demonstrated promising activity. nih.gov Notably, preliminary data showed PSA responses in patients who had previously failed treatment with enzalutamide, including a 90% PSA response in one patient who had received prior enzalutamide before chemotherapy. nih.gov Another phase 1/2 study (INO-VT-464-CL-004) also reported PSA responses in chemotherapy-naïve patients and in those who had progressed after treatment with abiraterone, enzalutamide, or both. ascopubs.org This ability to elicit responses in a patient population resistant to other potent AR-pathway inhibitors suggests that VT-464's dual mechanism of action can overcome established resistance.

Building on preclinical data, a clinical trial was initiated to evaluate seviteronel in combination with docetaxel chemotherapy in patients with AR-positive metastatic triple-negative breast cancer, directly testing a combination strategy in a clinical setting. clinicaltrials.gov

Table 3: Clinical Evidence of VT-464 Activity in Treatment-Resistant Prostate Cancer

Trial Identifier Patient Population Key Finding Citation(s)
INO-VT-464-CL-001 (NCT02012920) mCRPC patients, including those with prior enzalutamide failure. Preliminary PSA responses were observed in patients who had failed prior enzalutamide treatment. nih.gov nih.gov
INO-VT-464-CL-004 (NCT02361086) mCRPC patients, including those with prior abiraterone and/or enzalutamide failure. PSA declines, including 30% and 50% responses, were reported in treatment-naïve patients and those who had failed prior therapies. ascopubs.org ascopubs.org

Future Directions and Translational Research for Vt 464 Racemate

Optimization of Therapeutic Strategies

A key area of ongoing research is the optimization of therapeutic strategies involving VT-464 racemate. This includes exploring its use in combination with other anticancer agents and determining the most effective sequencing of treatments. The rationale for combination therapies is rooted in the potential to overcome resistance mechanisms and enhance therapeutic efficacy. taylorandfrancis.com For instance, preclinical data in prostate cancer cells suggest that combining CYP17A1 inhibitors with agents that target other signaling pathways, such as CDK4/6 inhibitors, could be a promising approach to overcoming resistance. taylorandfrancis.comresearchgate.net

Furthermore, the unique properties of VT-464, which also acts as a direct competitive antagonist of the androgen receptor (AR), suggest that its optimal therapeutic combination and sequencing may differ from other CYP17A1 inhibitors like abiraterone (B193195). researchgate.netmdpi.com Research is needed to elucidate the most synergistic combinations, which could include next-generation AR antagonists, PARP inhibitors, or agents targeting alternative oncogenic pathways. researchgate.netnih.gov

Expanding Therapeutic Indications

The therapeutic potential of this compound extends beyond its initial focus on castration-resistant prostate cancer (CRPC). medchemexpress.com The inhibition of androgen and estrogen synthesis provides a strong rationale for its investigation in other hormone-dependent malignancies. taylorandfrancis.comwikipedia.org

Other Androgen-Dependent Cancers

Clinical investigations have been initiated to evaluate the efficacy of VT-464 in other androgen-dependent cancers, most notably breast cancer. taylorandfrancis.comwikipedia.orgcancer.gov The androgen receptor is expressed in a significant subset of breast cancers, including triple-negative breast cancer (TNBC), making it a viable therapeutic target. researchgate.netnih.gov Clinical trials have been designed to assess VT-464 in patients with AR-positive TNBC and in men with ER-positive breast cancer. cancer.gov The dual mechanism of action of VT-464, inhibiting both CYP17A1 and the AR, may offer a distinct advantage in these patient populations. researchgate.net The success of these trials could significantly broaden the clinical utility of this compound.

Investigation of Novel Resistance Mechanisms

Despite the initial effectiveness of CYP17A1 inhibitors, the development of resistance is a significant clinical challenge. nih.govnih.gov Understanding the novel mechanisms that drive resistance to VT-464 is crucial for developing strategies to circumvent it. Research in this area is focused on several key aspects that contribute to resistance to CYP17A1 inhibition in general:

Upregulation of the Target Enzyme: Studies have shown that tumors can adapt to CYP17A1 inhibition by increasing the expression of the CYP17A1 gene itself, thereby overcoming the inhibitory effect. nih.govnih.gov

Androgen Receptor Alterations: The androgen receptor plays a central role in resistance. This includes:

AR Gene Amplification and Overexpression: Increased levels of the AR can sensitize cancer cells to even low levels of androgens. taylorandfrancis.comnih.gov

AR Splice Variants: The emergence of AR splice variants that lack the ligand-binding domain and are constitutively active is a well-established mechanism of resistance. taylorandfrancis.comnih.govnih.govoncotarget.com

AR Point Mutations: Specific mutations in the AR ligand-binding domain, such as the T878A mutation, can alter ligand specificity, allowing the receptor to be activated by other steroid precursors, like progesterone (B1679170), whose levels may be elevated following CYP17A1 inhibition. nih.govoncotarget.comnih.gov A novel nonsense mutation, Q784*, has also been identified in patients resistant to CYP17 inhibitor treatment, leading to a truncated AR protein that can enhance the activity of the full-length receptor. oncotarget.com

Upregulation of Alternative Steroidogenic Pathways: Tumors may bypass the blocked pathway by upregulating other enzymes involved in androgen synthesis. taylorandfrancis.com

Glucocorticoid Receptor Upregulation: The glucocorticoid receptor has been implicated as a potential bypass pathway that can drive tumor growth in the setting of AR inhibition. taylorandfrancis.comnih.gov

Investigating how these and potentially other novel mechanisms specifically contribute to resistance to VT-464 will be critical for the long-term success of this therapeutic agent.

Development of Companion Diagnostics and Personalized Medicine Approaches

The development of companion diagnostics is integral to realizing the full potential of this compound in a personalized medicine framework. Identifying biomarkers that can predict which patients are most likely to respond to treatment, as well as those who are developing resistance, is a high priority.

Potential biomarkers for patient selection and monitoring could include:

AR and CYP17A1 Status: Assessing the expression levels and copy number variations of AR and CYP17A1 in tumor tissue or circulating tumor cells could help identify patients who are most dependent on the androgen axis. nih.gov

AR Mutations and Splice Variants: Detecting specific AR mutations (e.g., T878A, Q784*) or the presence of AR splice variants could guide treatment decisions, as some alterations may confer resistance to certain therapies. oncotarget.comnih.gov For instance, VT-464 has been shown to be more effective than abiraterone in reducing AR signaling in cells expressing the T877A AR mutant, suggesting a potential role for VT-464 in a precision medicine context based on AR mutation status. nih.gov

Steroid Profiling: Monitoring changes in the levels of various steroid hormones and their precursors in the blood could provide real-time feedback on the effectiveness of CYP17A1 inhibition and potentially signal the emergence of resistance. asco.org

The integration of such biomarkers into clinical practice will enable a more tailored and effective use of this compound.

Structural Biology and Drug Design for Next-Generation Inhibitors

The quest for more effective and selective CYP17A1 inhibitors is an ongoing endeavor in medicinal chemistry. acs.org Structural biology plays a pivotal role in this process by providing detailed three-dimensional information about how inhibitors like VT-464 bind to the active site of the CYP17A1 enzyme. taylorandfrancis.comnih.gov

This structural information, combined with computational modeling, is being used to design next-generation inhibitors with improved properties, such as:

Enhanced Selectivity: The goal is to develop inhibitors that are even more selective for the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity. acs.orgnih.gov This would further minimize the impact on cortisol synthesis and potentially eliminate the need for co-administration of corticosteroids. researchgate.netnih.gov

Increased Potency: Designing molecules that bind more tightly to the enzyme could lead to lower required doses and potentially fewer off-target effects.

Ability to Overcome Resistance: Structural insights into how resistance mutations alter the enzyme's active site can guide the design of new inhibitors that can effectively bind to and inhibit these mutated forms.

The development of such "next-generation" inhibitors based on the VT-464 scaffold or other novel chemical structures holds the promise of further improving outcomes for patients with hormone-dependent cancers. acs.orgmdpi.com

Advanced Preclinical Models for Translational Studies

To better predict the clinical efficacy and resistance patterns of this compound and next-generation inhibitors, there is a growing reliance on advanced preclinical models that more accurately recapitulate human cancer. oatext.com

Patient-Derived Xenografts (PDXs): PDX models are created by directly implanting a patient's tumor tissue into an immunodeficient mouse. oatext.comcrownbio.com These models have been shown to closely mirror the histological and genetic characteristics of the original tumor, making them a powerful tool for studying drug response and resistance in a more clinically relevant context. oatext.comsciety.orgmdpi.com PDX models have been instrumental in evaluating the in vivo efficacy of VT-464. For example, in a CRPC patient-derived xenograft model (MDA-PCa-133) that expresses both full-length AR and the AR-V7 splice variant, VT-464 was shown to significantly reduce tumor volume. medchemexpress.comnih.govmedchemexpress.comxcessbio.com

Organoid Models: Tumor organoids are three-dimensional cell cultures derived from patient tumors that can be grown in the laboratory. These models are increasingly being used in cancer research as they can capture some of the cellular heterogeneity and architecture of the original tumor. They offer a platform for higher-throughput drug screening and for studying the mechanisms of drug action and resistance in a more controlled environment.

The use of these sophisticated preclinical models will be crucial for accelerating the translation of basic research findings into clinically meaningful advances for patients treated with this compound and future related therapies.

Q & A

Basic: What experimental methodologies are used to validate VT-464 racemate's dual mechanism of CYP17 lyase inhibition and AR antagonism?

Answer:
To confirm VT-464's dual activity, researchers employ:

  • CYP17 Lyase Inhibition : Enzymatic assays measuring IC50 values (e.g., h-Lyase IC50 = 69 nM in vitro) using purified CYP17A1 enzymes or cell-based models .
  • AR Antagonism : Luciferase reporter assays (e.g., probasin-ARE reporter in AR-expressing PC3 cells) to assess suppression of AR transactivation. Biolayer interferometry directly quantifies AR ligand-binding domain interactions .
  • Comparative Studies : Parallel testing with abiraterone (ABI) in castration-resistant prostate cancer (CRPC) models to differentiate CYP17 selectivity (VT-464 spares hydroxylase activity) and AR-axis suppression .

Basic: What preclinical models are most relevant for evaluating this compound's efficacy in CRPC?

Answer:
Key models include:

  • In Vitro : ENZA-resistant cell lines (e.g., MR49C, MR49F) to assess AR-axis suppression and androgen synthesis genes (StAR, HSD17B3) via qRT-PCR/Western blot .
  • In Vivo : Xenografts (e.g., C4-2B, MR49F) implanted in castrated mice. Metrics: tumor volume, PSA levels, intratumoral androgens (measured via LC-MS) .
  • AR Mutant Models : Transient overexpression of AR variants (T877A, H874Y) in AR-null cells to test resistance profiles .

Advanced: How can researchers design studies to address VT-464's efficacy against AR mutations linked to abiraterone resistance?

Answer:

  • Mutation-Specific Assays : Use site-directed mutagenesis to introduce T877A or H874Y into AR plasmids, then test VT-464's inhibition of AR transactivation in reporter assays .
  • Longitudinal Resistance Models : Expose CRPC cell lines (e.g., LNCaP-T877A) to VT-464 for 6–12 months, monitoring AR mutations via ddPCR or NGS .
  • Co-Clinical Trials : Correlate preclinical findings with circulating tumor DNA (ctDNA) from phase I/II trials (e.g., NCT02361086) to track mutation emergence .

Advanced: How should researchers reconcile contradictions between VT-464's preclinical efficacy and unresolved clinical trial data?

Answer:

  • Limitations of Preclinical Models : Acknowledge differences in androgen-depletion protocols (e.g., murine vs. human adrenal steroidogenesis) and stromal interactions absent in xenografts .
  • Clinical Bridging Studies : Compare pharmacokinetic (PK) profiles (e.g., plasma half-life, tissue penetration) between preclinical species and humans using LC-MS/MS .
  • Mechanistic Biomarkers : Prioritize intratumoral DHT measurement and AR-V7 splice variant analysis in trial cohorts to validate preclinical mechanisms .

Basic: What analytical techniques are critical for quantifying VT-464's impact on intratumoral androgen levels?

Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantifies testosterone, DHEA, and DHT in tumor homogenates with picogram sensitivity .
  • Quality Controls : Include internal standards (e.g., deuterated androgens) and validate extraction protocols to minimize matrix effects .
  • Statistical Rigor : Use non-parametric tests (Mann-Whitney U) for skewed data and adjust for multiple comparisons (e.g., Bonferroni correction) .

Advanced: What experimental strategies differentiate VT-464's CYP17 inhibition from its direct AR antagonism?

Answer:

  • CYP17-Knockout Models : CRISPR/Cas9-edited CYP17A1−/− cells to isolate AR effects. Measure residual AR activity via ChIP-seq for AR-binding sites .
  • Ligand Competition Assays : Use radiolabeled DHT (³H-DHT) to assess VT-464's binding affinity (Kd) to wild-type/mutant AR .
  • Steroid Add-Back Experiments : Supplement CYP17-inhibited models with exogenous DHEA or progesterone to bypass enzymatic blockade and isolate AR effects .

Advanced: How can racemate data inform the development of enantiomer-specific VT-464 formulations?

Answer:

  • Pharmacodynamic Bridging : Compare racemate and enantiomer IC50 values in CYP17/AR assays. Use chiral chromatography to isolate enantiomers .
  • PK/PD Modeling : Simulate enantiomer exposure using racemate PK data, adjusting for stereospecific metabolism (e.g., CYP3A4/5 interactions) .
  • Toxicity Profiling : Conduct comparative genotoxicity assays (Ames test, micronucleus) to identify enantiomer-specific risks .

Basic: What statistical considerations ensure robustness in VT-464 xenograft studies?

Answer:

  • Sample Size Calculation : Power analysis (α = 0.05, β = 0.2) based on prior tumor growth inhibition (TGI) data (e.g., >2-fold TGI vs. vehicle) .
  • Randomization : Stratify animals by baseline tumor volume to minimize variance. Use blinded measurements for endpoints (PSA, tumor weight) .
  • Survival Analysis : Kaplan-Meier curves with log-rank tests for time-to-progression endpoints .

Advanced: What preclinical approaches predict VT-464 resistance mechanisms?

Answer:

  • CRISPR Screens : Genome-wide knockout libraries in CRPC cells to identify genes (e.g., AKR1C3, SLCO transporters) conferring VT-464 resistance .
  • Single-Cell RNA-Seq : Profile residual tumors post-treatment to detect adaptive pathways (e.g., glucocorticoid receptor upregulation) .
  • Patient-Derived Organoids : Culture ctDNA-positive samples from VT-464 trial dropouts to model clinical resistance .

Basic: How should comparative studies between VT-464 and abiraterone be structured?

Answer:

  • Head-to-Head In Vivo Testing : Use matched xenograft cohorts (n ≥ 10/group) with equivalent dosing (e.g., VT-464 30 mg/kg vs. ABI 100 mg/kg) .
  • Endpoint Harmonization : Measure shared biomarkers (intratumoral DHT, PSA) and AR splice variants (AR-V7) .
  • Mechanistic Overlap Analysis : Compare transcriptomic profiles (RNA-seq) to identify shared vs. unique pathways (e.g., steroidogenesis vs. AR chaperone modulation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VT-464 racemate
Reactant of Route 2
Reactant of Route 2
VT-464 racemate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.